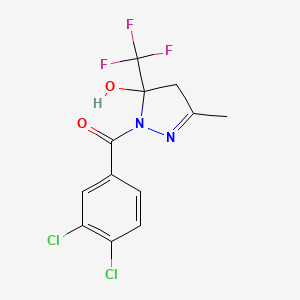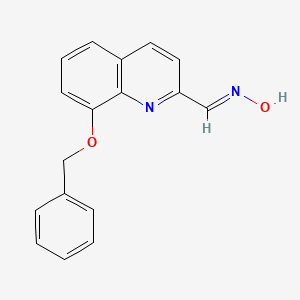![molecular formula C19H22Cl2N2O B6124031 2,4-dichloro-6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6124031.png)
2,4-dichloro-6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol, commonly known as DDM, is a chemical compound that has been extensively studied for its potential applications in scientific research. DDM is a potent inhibitor of a class of enzymes known as phosphodiesterases, which play a crucial role in regulating various cellular processes.
科学的研究の応用
DDM has been widely used in scientific research as a tool to study the role of phosphodiesterases in various cellular processes. It has been shown to be effective in inhibiting the activity of phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses, memory formation, and other processes. DDM has also been used to study the role of PDE4 in the development of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and Alzheimer's disease.
作用機序
DDM works by binding to the active site of PDE4 and preventing it from hydrolyzing cyclic adenosine monophosphate (cAMP), a key signaling molecule in many cellular processes. This leads to an increase in cAMP levels, which can have a variety of effects depending on the cell type and context. In general, increased cAMP levels can lead to reduced inflammation, improved memory formation, and other beneficial effects.
Biochemical and Physiological Effects:
DDM has been shown to have a variety of biochemical and physiological effects, depending on the cell type and context. In general, DDM has been found to reduce inflammation in various models of disease, including asthma, COPD, and inflammatory bowel disease. It has also been shown to improve memory formation and cognitive function in animal models of Alzheimer's disease. Additionally, DDM has been found to have anti-tumor effects in some cancer cell lines.
実験室実験の利点と制限
DDM has several advantages as a tool for scientific research. It is a potent and selective inhibitor of PDE4, which makes it useful for studying the role of this enzyme in various cellular processes. Additionally, DDM has been shown to be effective in a variety of animal models of disease, which suggests that it may have therapeutic potential. However, there are also some limitations to using DDM in lab experiments. For example, it can be difficult to obtain pure DDM in large quantities, which can limit its usefulness in certain experiments. Additionally, DDM can have off-target effects on other phosphodiesterases, which can complicate data interpretation.
将来の方向性
There are several potential future directions for research on DDM. One area of interest is the development of more selective inhibitors of PDE4, which could help to minimize off-target effects. Additionally, there is interest in exploring the therapeutic potential of DDM and related compounds in various diseases, including asthma, COPD, and Alzheimer's disease. Finally, there is ongoing research on the role of phosphodiesterases in various cellular processes, which could lead to new insights into the mechanisms of disease and potential therapeutic targets.
合成法
DDM can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenol with 2,3-dimethylphenylpiperazine in the presence of a base, followed by the addition of formaldehyde and reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to yield DDM in its hydrochloride salt form.
特性
IUPAC Name |
2,4-dichloro-6-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O/c1-13-4-3-5-18(14(13)2)23-8-6-22(7-9-23)12-15-10-16(20)11-17(21)19(15)24/h3-5,10-11,24H,6-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHYCXJLFPDDIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=C(C(=CC(=C3)Cl)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-[2-(2-cyclopentylidenehydrazino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B6123948.png)
![2-[4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6123950.png)

![1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-3-piperidinamine](/img/structure/B6123969.png)
![2-[2-amino-1-(4-ethylphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone](/img/structure/B6123975.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B6123976.png)

![3,5-dimethyl-2-(4-methylphenyl)-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6123999.png)
![N-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6124029.png)
![2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{[(tetrahydro-2-furanylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6124032.png)
![3-(4-fluorophenyl)-N,N,5-trimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6124034.png)
![methyl 3,3,3-trifluoro-N-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)-2-{[3-(trifluoromethyl)phenyl]amino}alaninate](/img/structure/B6124038.png)
![1-benzyl-4-{[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl}piperazine](/img/structure/B6124044.png)
![ethyl 4-[({[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}amino)methyl]cyclohexanecarboxylate](/img/structure/B6124051.png)